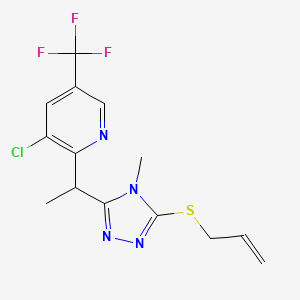
2-(1-(5-(Allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl)ethyl)-3-chloro-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(5-(Allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl)ethyl)-3-chloro-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C14H14ClF3N4S and its molecular weight is 362.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-(5-(Allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl)ethyl)-3-chloro-5-(trifluoromethyl)pyridine is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article will explore the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is C14H18ClF3N4S, with a molecular weight of approximately 350.83 g/mol. The structure features a triazole ring, an allylsulfanyl group, and a trifluoromethyl pyridine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈ClF₃N₄S |
| Molecular Weight | 350.83 g/mol |
| CAS Number | 338954-00-0 |
Antimicrobial Activity
Research has indicated that compounds containing triazole moieties often exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives similar to the target compound possess activity against various bacterial strains and fungi. For instance, related triazole compounds have shown effectiveness against Candida albicans and Staphylococcus aureus, suggesting that the presence of the triazole ring is crucial for antimicrobial efficacy .
Anticancer Properties
Preliminary studies have suggested that the compound may exhibit anticancer properties. Similar triazole derivatives have been synthesized and tested against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, a related study reported IC50 values indicating significant cytotoxicity in these cell lines, with some compounds inducing apoptosis and cell cycle arrest . The dual targeting of pathways involved in cancer progression could be a promising area for further investigation.
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or receptors involved in disease processes. Triazoles are known to interact with various biological targets, including enzymes involved in nucleic acid synthesis and those participating in cellular signaling pathways. The specific interactions of this compound with target proteins remain to be elucidated through further molecular docking studies and enzyme inhibition assays.
Synthesis and Testing
A recent study focused on synthesizing new bioactive indolyl-triazole hybrids demonstrated that modifications to the triazole structure could enhance biological activity. The synthesized compounds underwent rigorous testing for cytotoxicity using MTT assays, which revealed promising results for certain derivatives against cancer cell lines .
In Vivo Studies
In vivo studies are crucial for validating the potential therapeutic effects observed in vitro. One study involving animal models showed that triazole derivatives could effectively reduce tumor size when administered at specific dosages. These findings underscore the importance of further exploring the pharmacokinetics and bioavailability of this compound in future research.
特性
IUPAC Name |
3-chloro-2-[1-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)ethyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N4S/c1-4-5-23-13-21-20-12(22(13)3)8(2)11-10(15)6-9(7-19-11)14(16,17)18/h4,6-8H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQPTSCBCSUSGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C2=NN=C(N2C)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














